N,N,4-trifluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4-Trifluoroaniline is an organic compound with the molecular formula C6H4F3N It is a derivative of aniline, where three hydrogen atoms are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,4-Trifluoroaniline can be synthesized through several methods. One common approach involves the high-pressure synthesis of tetrafluorobenzene in the presence of a solvent and liquid ammonia . Another method includes the fluorination of benzene to produce pentafluorobenzene, which is then used to obtain tetrafluorobenzene as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical processes to ensure high yield and purity. The process typically includes multiple steps such as nitration, fluoridation, and hydrogenation, followed by purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,4-Trifluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of compounds such as nitro derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, nitro compounds, and substituted anilines .
Wissenschaftliche Forschungsanwendungen
N,N,4-Trifluoroaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism by which N,N,4-trifluoroaniline exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, affecting their activity and leading to changes in metabolic pathways. Additionally, its fluorinated structure allows it to interact with biological membranes, altering their properties and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Trifluoroaniline
- 3,4,5-Trifluoroaniline
- 2,4,6-Trifluoroaniline
Uniqueness
N,N,4-Trifluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other trifluoroaniline isomers, it exhibits different reactivity and interaction with biological systems, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
204757-18-6 |
---|---|
Molekularformel |
C6H4F3N |
Molekulargewicht |
147.10 g/mol |
IUPAC-Name |
N,N,4-trifluoroaniline |
InChI |
InChI=1S/C6H4F3N/c7-5-1-3-6(4-2-5)10(8)9/h1-4H |
InChI-Schlüssel |
QVQSKRXVDYFFQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.